molecular formula C13H18O3 B14489173 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione CAS No. 63371-55-1

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione

Cat. No.: B14489173
CAS No.: 63371-55-1
M. Wt: 222.28 g/mol
InChI Key: WHVLFCFDIXJYJC-UHFFFAOYSA-N
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Description

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two ketone groups (carbonyl groups) attached to the cyclohexane ring, making it a diketone.

Properties

CAS No.

63371-55-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-[(2-oxocyclohexyl)methyl]cyclohexane-1,2-dione

InChI

InChI=1S/C13H18O3/c14-11-6-2-1-4-9(11)8-10-5-3-7-12(15)13(10)16/h9-10H,1-8H2

InChI Key

WHVLFCFDIXJYJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2CCCC(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione typically involves the reaction of cyclohexanone with appropriate reagents to introduce the oxo and methyl groups. One common method is the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) followed by oxidation to form the diketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions or participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: A simpler diketone with similar reactivity.

    2-Methylcyclohexanone: A monoketone with a methyl group, lacking the second ketone group.

    Cyclohexanone: A single ketone without additional substituents.

Uniqueness

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

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